Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate is a heterocyclic compound that belongs to the class of diazinanes. This compound is characterized by its unique structure, which includes a sulfanylidene group and an ethyl ester moiety. It is of interest in various fields of chemistry due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate typically involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
Reactants: Aldehyde, β-keto ester (such as ethyl acetoacetate), and thiourea.
Catalyst: Hydrochloric acid.
Conditions: Reflux in ethanol or methanol.
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar diazinane structure but with a phenyl group instead of a sulfanylidene group.
Ethyl 6-methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is closely related and shares the sulfanylidene group but differs in the position of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O3S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C8H12N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h4-5H,3H2,1-2H3,(H2,9,10,12,14) |
InChI Key |
AUFHEIWKDDYOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.